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molecular formula C20H18ClO2P B8543266 Phosphonium, carboxymethyltriphenyl-, chloride CAS No. 7343-26-2

Phosphonium, carboxymethyltriphenyl-, chloride

Cat. No. B8543266
M. Wt: 356.8 g/mol
InChI Key: BAUGURLXPLPVPL-UHFFFAOYSA-N
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Patent
US04154948

Procedure details

Triphenyl phosphine (26 g; 0.1 mole) was heated under reflux with chloroacetic acid (9.5 g; 0.1 mole) in ethanol (150 ml) for four hours. Evaporation of the solvent yielded carboxymethyl triphenyl phosphonium chloride. ##STR32##
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:20][CH2:21][C:22]([OH:24])=[O:23]>C(O)C>[Cl-:20].[C:22]([CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([OH:24])=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(=O)(O)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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